molecular formula C25H20ClN3O4S B11619251 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11619251
M. Wt: 494.0 g/mol
InChI Key: DWQHOGGAVQUPNJ-UHFFFAOYSA-N
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Description

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include various halogenated compounds, palladium catalysts, and base reagents such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings .

Scientific Research Applications

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and phenyl groups may facilitate binding to hydrophobic pockets, while the imidazolidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-THIOXOIMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE
  • 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-IMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The unique combination of the benzodioxole, phenyl, and chlorophenyl groups in 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-CHLOROPHENYL)ACETAMIDE provides distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C25H20ClN3O4S/c26-17-7-9-18(10-8-17)27-23(30)13-20-24(31)29(19-4-2-1-3-5-19)25(34)28(20)14-16-6-11-21-22(12-16)33-15-32-21/h1-12,20H,13-15H2,(H,27,30)

InChI Key

DWQHOGGAVQUPNJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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